n-(1h-Benzo[d]imidazol-2-yl)-2-cyclopentylacetamide
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Overview
Description
N-(1H-Benzo[d]imidazol-2-yl)-2-cyclopentylacetamide is a heterocyclic compound that features a benzimidazole ring fused with a cyclopentylacetamide moiety Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-Benzo[d]imidazol-2-yl)-2-cyclopentylacetamide typically involves the condensation of o-phenylenediamine with cyclopentanone, followed by acylation with chloroacetyl chloride. The reaction conditions often include the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-(1H-Benzo[d]imidazol-2-yl)-2-cyclopentylacetamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: N-alkylated benzimidazole derivatives.
Scientific Research Applications
N-(1H-Benzo[d]imidazol-2-yl)-2-cyclopentylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(1H-Benzo[d]imidazol-2-yl)-2-cyclopentylacetamide involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting various cellular pathways. This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
- 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide
- 2-Phenyl substituted Benzimidazole derivatives
- N-(2-(1H-benzo[d]imidazol-2-yl)Phenyl)-2-(Substituted-styryl)Aniline
Uniqueness
N-(1H-Benzo[d]imidazol-2-yl)-2-cyclopentylacetamide is unique due to its specific structural features, which confer distinct biological activities. Its cyclopentylacetamide moiety differentiates it from other benzimidazole derivatives, potentially offering unique interactions with biological targets and distinct pharmacokinetic properties .
Properties
Molecular Formula |
C14H17N3O |
---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-yl)-2-cyclopentylacetamide |
InChI |
InChI=1S/C14H17N3O/c18-13(9-10-5-1-2-6-10)17-14-15-11-7-3-4-8-12(11)16-14/h3-4,7-8,10H,1-2,5-6,9H2,(H2,15,16,17,18) |
InChI Key |
GEYFJRJQIXNMNW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CC(=O)NC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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